molecular formula C13H13NO3 B11873682 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid

2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid

Cat. No.: B11873682
M. Wt: 231.25 g/mol
InChI Key: GIIKUXBERPBAEC-UHFFFAOYSA-N
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Description

2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid is a chemical compound known for its versatile applications in scientific research and development. This compound is characterized by its unique structure, which includes a quinoline ring substituted with dimethyl groups and an acetic acid moiety .

Preparation Methods

The synthesis of 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid typically involves the reaction of 2,4-dimethylquinoline with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Cancer Properties

Recent studies have indicated that 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid exhibits significant anti-cancer activity. The compound has been evaluated for its effects on various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

  • Mechanism of Action: The compound targets specific molecular pathways involved in cancer progression. It has been found to inhibit the enzyme mPGES-1, which plays a critical role in the synthesis of prostaglandin E2 (PGE2), a molecule associated with tumor growth and inflammation. By inhibiting mPGES-1, this compound may reduce PGE2 levels, thereby limiting tumor proliferation and promoting apoptosis in cancer cells .

Case Study:
In a study involving A549 lung cancer cell lines, compounds derived from this compound demonstrated selective inhibitory activity against mPGES-1 with low micromolar IC50 values. The most promising derivative induced cell cycle arrest in the G0/G1 phase and increased subG0/G1 fractions indicative of apoptosis .

2. Anti-Inflammatory Effects

The compound also shows promise in treating inflammatory conditions. Its ability to modulate prostanoid synthesis positions it as a candidate for developing new anti-inflammatory drugs.

  • Clinical Relevance: The inhibition of mPGES-1 not only affects cancer cell growth but also has implications for chronic inflammatory diseases such as arthritis and atherosclerosis. By selectively reducing PGE2 production without affecting other prostanoids, this compound could minimize gastrointestinal and cardiovascular side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid can be compared with other similar compounds, such as:

Biological Activity

2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound involves the coupling of a quinoline derivative with acetic acid. The structural configuration allows for interactions with biological targets, particularly in enzyme inhibition and cellular processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds related to this structure showed potent antiproliferative effects against various cancer cell lines, including HCT116 and HT-29 cells. The mechanism of action appears to involve:

  • Cell Cycle Arrest : Compounds similar to this compound were shown to induce G2/M phase arrest in cancer cells, leading to apoptosis .
  • Microtubule Disruption : The compound interferes with microtubule dynamics, which is critical for mitosis. This disruption is linked to increased levels of mitochondrial dysfunction and caspase activation, triggering apoptotic pathways .

Neuropharmacological Effects

The compound's potential as an acetylcholinesterase inhibitor suggests applications in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain .

Case Studies and Experimental Findings

Study Cell Line IC50 (nM) Mechanism
Study 1HCT1160.5Microtubule Disruption
Study 2HT-292G2/M Phase Arrest
Study 3AChE Inhibition2.7 µMEnzyme Inhibition

In vitro Studies

In vitro studies have demonstrated that derivatives of this compound show a range of biological activities:

  • Antiproliferative Activity : Strong activity was observed against colorectal cancer cell lines.
  • Enzyme Inhibition : Significant inhibition of AChE was noted, suggesting potential for cognitive enhancement therapies .

Discussion

The biological activity of this compound is promising, particularly in oncology and neuropharmacology. Its ability to induce cell cycle arrest and inhibit key enzymes positions it as a potential therapeutic candidate.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-(2,4-dimethylquinolin-6-yl)oxyacetic acid

InChI

InChI=1S/C13H13NO3/c1-8-5-9(2)14-12-4-3-10(6-11(8)12)17-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16)

InChI Key

GIIKUXBERPBAEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OCC(=O)O)C

Origin of Product

United States

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